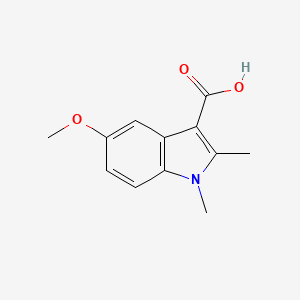

5-Methoxy-1,2-dimethyl-1H-indole-3-carboxylic acid

Description

Properties

IUPAC Name |

5-methoxy-1,2-dimethylindole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO3/c1-7-11(12(14)15)9-6-8(16-3)4-5-10(9)13(7)2/h4-6H,1-3H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJUBRYYKCHYVEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(N1C)C=CC(=C2)OC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20351723 | |

| Record name | 5-Methoxy-1,2-dimethyl-1H-indole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20351723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105909-93-1 | |

| Record name | 5-Methoxy-1,2-dimethyl-1H-indole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20351723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-methoxy-1,2-dimethyl-1H-indole-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Discovery and Synthesis of Novel Indole Derivatives: From Foundational Principles to Modern Drug Discovery

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The indole scaffold is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products, pharmaceuticals, and agrochemicals.[1] Its versatile structure allows it to interact with a wide array of biological targets, leading to diverse pharmacological activities, including anticancer, anti-inflammatory, and antiviral properties.[2][3] This guide provides a comprehensive overview of the discovery and synthesis of novel indole derivatives, designed for professionals in drug development. We will traverse from the classical, time-honored synthetic reactions to the cutting-edge, enabling technologies that are reshaping the field. The narrative emphasizes the causality behind experimental choices, provides robust, self-validating protocols, and is grounded in authoritative scientific literature to ensure accuracy and trustworthiness.

Part 1: The Enduring Importance of the Indole Nucleus in Medicine

The indole ring system is a privileged structure in drug discovery, not only due to its prevalence in nature but also for its remarkable range of biological activities.[4] Many blockbuster drugs and clinical candidates feature this heterocyclic motif. For instance, vinca alkaloids like vincristine and vinblastine are indispensable anticancer agents that function by inhibiting tubulin polymerization.[2][5] In the anti-inflammatory space, Indomethacin has been a clinical staple for decades.[2] The therapeutic diversity extends to antimigraine drugs of the triptan class, antihypertensives like Reserpine, and antidepressants such as Amedalin.[6][7]

This wide-ranging bioactivity stems from the indole's unique electronic properties and its ability to act as a versatile scaffold for functionalization, enabling precise tuning of its interaction with biological targets.[8] The following diagram illustrates the general workflow for the discovery of novel, biologically active indole derivatives, a process that integrates computational design with advanced synthetic chemistry and biological validation.

Caption: A workflow for modern indole derivative drug discovery.

Part 2: Foundational Synthetic Strategies for the Indole Core

A deep understanding of classical indole syntheses is essential, as many modern methods are sophisticated variations of these foundational reactions.[9] The choice of a specific route is dictated by the availability of starting materials, the desired substitution pattern, and functional group tolerance.

The Fischer Indole Synthesis

Discovered in 1883, the Fischer synthesis remains one of the most versatile and widely used methods for constructing the indole nucleus.[7][10] It involves the acid-catalyzed reaction of an arylhydrazine with an aldehyde or ketone.[11]

Causality and Mechanistic Insight: The reaction's robustness lies in its key mechanistic step: an irreversible[12][12]-sigmatropic rearrangement. The process begins with the formation of a phenylhydrazone, which tautomerizes to an enamine.[13] Protonation of the enamine facilitates the sigmatropic rearrangement, breaking the weak N-N bond and forming a new C-C bond, which is the thermodynamic driving force.[10][13] Subsequent cyclization and elimination of ammonia yield the aromatic indole.[7] The choice of acid catalyst (Brønsted or Lewis acids) is critical and can influence reaction rates and the regioselectivity when using unsymmetrical ketones.[7][10]

Caption: The mechanistic pathway of the Fischer Indole Synthesis.

The Larock Indole Synthesis

A landmark in modern organometallic chemistry, the Larock indole synthesis, or Larock heteroannulation, is a powerful palladium-catalyzed reaction between an o-iodoaniline and a disubstituted alkyne.[14][15]

Causality and Mechanistic Insight: This method's power comes from the reliability and efficiency of palladium catalysis. The cycle begins with oxidative addition of the Pd(0) catalyst to the C-I bond of the aniline.[14] This is followed by coordination and insertion of the alkyne into the aryl-palladium bond. A critical intramolecular C-N bond formation occurs, followed by reductive elimination, which regenerates the Pd(0) catalyst and releases the indole product.[14][15] The reaction is highly regioselective, with the bulkier substituent of an unsymmetrical alkyne typically ending up at the C2 position of the indole.[14][15]

Caption: The catalytic cycle of the Larock Indole Synthesis.

Other Foundational Syntheses

Several other named reactions form the toolkit for indole synthesis, each with specific advantages:

-

Bischler Synthesis: Involves the reaction of an α-halo-ketone with an excess of aniline, suitable for synthesizing 2-arylindoles.[9][16]

-

Madelung Synthesis: An intramolecular cyclization of an N-acyl-o-toluidine at high temperature with a strong base, useful for specific substitution patterns.[9]

-

Reissert Synthesis: Condensation of o-nitrotoluene with diethyl oxalate followed by reductive cyclization, providing a route to indole-2-carboxylic acids.[9]

Part 3: Modern Synthetic Toolkits & Enabling Technologies

The field has evolved significantly, with modern methods offering milder conditions, greater efficiency, improved functional group tolerance, and access to previously unattainable molecular complexity.

Microwave-Assisted Organic Synthesis (MAOS)

Microwave irradiation has revolutionized indole synthesis by dramatically accelerating reaction rates.[17] Unlike conventional heating, microwaves heat the reaction mixture directly and uniformly, often leading to higher yields, cleaner reactions, and significantly reduced reaction times (from hours to minutes).[17][18][19] This technology has been successfully applied to numerous classical reactions, including the Fischer, Bischler, and various palladium-catalyzed cyclizations.[16][17][20]

Expertise in Practice: The choice to use microwave synthesis is driven by the need for rapid library generation in a drug discovery setting. For a reaction like the Fischer synthesis, which can be sluggish, MAOS overcomes the kinetic barrier, allowing for the rapid production of a diverse set of analogs for screening.[17]

Palladium-Catalyzed Cross-Coupling and C-H Functionalization

Modern indole chemistry is heavily reliant on transition metal catalysis.[21]

-

Buchwald-Hartwig Amination: This powerful Pd-catalyzed reaction is the premier method for N-arylation of the indole core, a crucial modification for tuning pharmacological properties.[22][23] It involves the coupling of an indole with an aryl halide or triflate.

-

Direct C-H Functionalization: This is a paradigm-shifting strategy that avoids the need for pre-functionalized starting materials (like halides or boronic acids).[24] By using a directing group on the indole nitrogen, catalysts can selectively activate and functionalize specific C-H bonds at positions C2, C3, or even the more challenging C4-C7 positions on the benzene ring.[25][26] This approach significantly improves atom and step economy, aligning with the principles of green chemistry.[27]

Asymmetric Catalysis

Many indole alkaloids and pharmaceuticals are chiral, meaning their biological activity is dependent on a specific three-dimensional arrangement.[12][28] Asymmetric catalysis enables the direct synthesis of a single enantiomer, avoiding costly and inefficient separation of racemic mixtures. Both chiral metal complexes and organocatalysts are employed to achieve high enantioselectivity in reactions like the Friedel-Crafts alkylation of indoles or the Pictet-Spengler reaction for tetrahydro-β-carboline synthesis.[12][29][30]

Part 4: The Discovery Workflow: From In Silico Design to Lead Optimization

The synthesis of novel derivatives is not random but is guided by a structured discovery process.

In Silico Design and Virtual Screening

Before any synthesis is performed, computational tools are used to design and prioritize candidate molecules.[31]

-

Molecular Docking: This technique predicts how a potential molecule (ligand) will bind to the three-dimensional structure of a biological target (e.g., an enzyme or receptor).[8]

-

Quantitative Structure-Activity Relationship (QSAR): QSAR models use statistical methods to correlate chemical structures with biological activity, allowing for the prediction of the potency of unsynthesized compounds.[31][32]

This in silico approach accelerates the discovery process by focusing synthetic efforts on compounds with the highest probability of success, saving significant time and resources.[31]

Structure-Activity Relationship (SAR) Studies

Once an initial "hit" compound is identified through screening, SAR studies begin. This involves the systematic synthesis and testing of analogs to understand which parts of the molecule are essential for activity.[6][33] For example, SAR studies on indole-based HIV-1 fusion inhibitors revealed the precise shape, charge, and hydrophobic surface area required to fit into the target's binding pocket.[34] This knowledge is then used to design more potent and selective "lead" compounds.

Part 5: Validated Experimental Protocols

Trustworthiness in science is built on reproducibility. The following protocols are detailed examples of modern synthetic methods for preparing indole derivatives, adapted from authoritative sources.

Protocol: Microwave-Assisted Fischer Indole Synthesis[17]

This protocol describes the rapid synthesis of a substituted indole using microwave irradiation.

Materials:

-

Phenylhydrazine (1.0 mmol)

-

Propiophenone (1.0 mmol)

-

Eaton's Reagent (P₂O₅ in MeSO₃H) (2 mL)

-

10 mL microwave vial with a magnetic stir bar

-

Microwave reactor

Step-by-Step Methodology:

-

Reagent Combination: To a 10 mL microwave vial containing a magnetic stir bar, add phenylhydrazine (1.0 mmol) and propiophenone (1.0 mmol).

-

Solvent/Catalyst Addition: Carefully add Eaton's Reagent (2 mL) to the vial.

-

Reaction Setup: Seal the vial securely and place it in the microwave reactor.

-

Microwave Irradiation: Irradiate the reaction mixture at 170 °C for 10 minutes with active stirring.

-

Cooling and Quenching: After the reaction is complete, allow the vial to cool to room temperature (typically via a jet of compressed air in the reactor). Carefully uncap the vial in a fume hood and pour the reaction mixture onto crushed ice to quench the reaction.

-

Work-up and Isolation: Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate. Extract the product with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to yield the pure substituted indole.

| Entry | Arylhydrazine | Ketone/Aldehyde | Catalyst/Solvent | Power (W) | Time (min) | Temp (°C) | Yield (%) |

| 1 | Phenylhydrazine | Propiophenone | Eaton's Reagent | 150 | 10 | 170 | 85-95 |

| 2 | Phenylhydrazine | Cyclohexanone | PPA | 150 | 5 | 150 | 80-90 |

| Table adapted from reference[17]. Yields are typical ranges. |

Protocol: Palladium-Catalyzed Intramolecular Cyclization (Microwave-Assisted)[19]

This protocol details the synthesis of a 2-methyl-1H-indole-3-carboxylate derivative.

Materials:

-

Methyl (Z)-3-((phenyl)amino)but-2-enoate (1.0 mmol)

-

Palladium(II) acetate (Pd(OAc)₂) (0.05 mmol, 11.2 mg)

-

Copper(II) acetate (Cu(OAc)₂) (1.5 mmol, 272 mg)

-

Dimethylformamide (DMF) (3 mL)

-

10 mL microwave vial with a magnetic stir bar

-

Microwave reactor

Step-by-Step Methodology:

-

Reagent Combination: To a 10 mL microwave vial containing a magnetic stir bar, add the enamine substrate (1.0 mmol), Pd(OAc)₂ (0.05 mmol), and Cu(OAc)₂ (1.5 mmol).

-

Solvent Addition: Add DMF (3 mL) to the vial.

-

Reaction Setup: Seal the vial and place it in the microwave reactor.

-

Microwave Irradiation: Irradiate the mixture at 60 °C for 3 hours with active stirring.

-

Cooling and Work-up: After cooling, dilute the reaction mixture with water and extract with ethyl acetate (3 x 20 mL).

-

Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purification: Purify the resulting crude material by column chromatography to afford the desired indole derivative.

| Substrate | Conditions | Time (h) | Yield (%) |

| Methyl (Z)-3-((phenyl)amino)but-2-enoate | DMF, 60 °C, µW | 3 | 94 |

| Methyl (Z)-3-((2,4-dimethylphenyl)amino)but-2-enoate | DMF, 60 °C, µW | 3 | 94 |

| Table adapted from reference[19]. |

Conclusion and Future Outlook

The synthesis of indole derivatives is a mature yet continually evolving field. While classical methods remain valuable, the future lies in the integration of enabling technologies and strategic innovation. The push towards greater efficiency and sustainability will see increased adoption of C-H functionalization, flow chemistry, and biocatalysis.[35][36] Furthermore, the synergy between in silico drug design and high-throughput synthesis will continue to accelerate the pace of discovery, allowing researchers to navigate the vast chemical space of indole derivatives more effectively. This will undoubtedly lead to the development of novel therapeutics with enhanced potency, selectivity, and safety profiles, cementing the indole's legacy as a truly "master" scaffold in medicinal chemistry.

References

- 1. Synthesis of Medicinally Important Indole Derivatives: A Review [openmedicinalchemistryjournal.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Phytochemical and Pharmacological Intervention of Indole and their Derivatives: A Comprehensive Review [nrfhh.com]

- 5. Indole derivatives and their biological applicationsa review [wisdomlib.org]

- 6. Medicinal Perspective of Indole Derivatives: Recent Developments and Structure-Activity Relationship Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 8. Design, Synthesis, In-Silico and Cytotoxic Studies of Indole derivatives as Potent BCL-2 inhibitors – Oriental Journal of Chemistry [orientjchem.org]

- 9. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 10. New 3H-Indole Synthesis by Fischer’s Method. Part I. [mdpi.com]

- 11. alfa-chemistry.com [alfa-chemistry.com]

- 12. academic.oup.com [academic.oup.com]

- 13. Fischer Indole Synthesis: Steps, Mechanism & Key Applications [vedantu.com]

- 14. DSpace [diposit.ub.edu]

- 15. Larock indole synthesis - Wikipedia [en.wikipedia.org]

- 16. Microwave-Assisted, Solvent-Free Bischler Indole Synthesis [organic-chemistry.org]

- 17. benchchem.com [benchchem.com]

- 18. goons.web.elte.hu [goons.web.elte.hu]

- 19. mdpi.com [mdpi.com]

- 20. Microwave-assisted synthesis of medicinally relevant indoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Transition metal-catalyzed C–H functionalizations of indoles - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 22. Recent Progress Concerning the N-Arylation of Indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Buchwald Hartwig diversification of unprotected halotryptophans, halotryptophan containing tripeptides and the natural product barettin in aqueous con ... - Chemical Communications (RSC Publishing) DOI:10.1039/C9CC02554E [pubs.rsc.org]

- 24. pubs.acs.org [pubs.acs.org]

- 25. From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. soc.chim.it [soc.chim.it]

- 27. researchgate.net [researchgate.net]

- 28. researchgate.net [researchgate.net]

- 29. Organocatalytic Asymmetric Synthesis of Indole-Based Chiral Heterocycles: Strategies, Reactions, and Outreach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. pubs.acs.org [pubs.acs.org]

- 31. espublisher.com [espublisher.com]

- 32. In Silico Studies of Indole Derivatives as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 33. pubs.acs.org [pubs.acs.org]

- 34. Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41 - PMC [pmc.ncbi.nlm.nih.gov]

- 35. Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 36. researchgate.net [researchgate.net]

The Pharmacological Potential of the 5-Methoxy-1,2-dimethyl-1H-indole-3-carboxylic Acid Scaffold: A Technical Guide to its Biological Activities

Abstract

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities. Within this diverse chemical space, derivatives of 5-methoxy-1,2-dimethyl-1H-indole-3-carboxylic acid have emerged as a promising class of compounds with significant therapeutic potential. This technical guide provides an in-depth exploration of the biological activities associated with this scaffold, with a primary focus on its antiviral, anticancer, and neuroprotective properties. While direct experimental data on the parent compound, this compound, is limited in the current scientific literature, this guide synthesizes the substantial body of evidence from its closely related derivatives to illuminate the pharmacological landscape of this chemical series. We will delve into the mechanisms of action, present key quantitative data from preclinical studies, and provide detailed experimental protocols for the evaluation of these biological activities. This guide is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of novel therapeutics.

Introduction: The Indole-3-Carboxylic Acid Moiety as a Versatile Pharmacophore

Indole-3-carboxylic acid and its derivatives represent a significant class of heterocyclic compounds that have garnered considerable attention in the field of pharmacology. The inherent structural features of the indole ring system, including its aromaticity, electron-rich nature, and ability to participate in hydrogen bonding and π-stacking interactions, make it an ideal template for the design of molecules that can interact with a variety of biological targets. The substitution pattern on the indole ring plays a crucial role in modulating the pharmacological profile of these compounds. The presence of a methoxy group at the 5-position, a methyl group at the 2-position, and a carboxylic acid at the 3-position, as seen in the core scaffold of interest, provides a unique combination of electronic and steric properties that can be exploited for therapeutic benefit.

This guide will systematically explore the key biological activities demonstrated by derivatives of the this compound scaffold, providing a comprehensive overview of the current state of research and highlighting future directions for drug discovery.

Antiviral Activity: A Promising Frontier

Derivatives of the 5-methoxy-indole-3-carboxylic acid scaffold have demonstrated notable antiviral activity, particularly against RNA viruses. This section will focus on the evidence supporting the potential of this chemical class as a source of novel antiviral agents.

Activity Against Coronaviruses (SARS-CoV-2)

Recent studies have highlighted the potential of 5-methoxy-1-methyl-indole-3-carboxylic acid derivatives as inhibitors of SARS-CoV-2 replication. A significant finding is the potent in vitro activity of the dihydrochloride of 6-bromo-5-methoxy-1-methyl-2-(1-piperidinomethyl)-3-(2-diethylaminoethoxy) carbonylindole.[1][2] This compound, a close structural analog of our core scaffold, was found to completely inhibit the replication of SARS-CoV-2.[1]

Key Quantitative Data:

| Compound | Virus | Assay | IC50 / Effective Concentration | Selectivity Index (SI) | Reference |

| Dihydrochloride of 6-bromo-5-methoxy-1-methyl-2-(1-piperidinomethyl)-3-(2-diethylaminoethoxy) carbonylindole | SARS-CoV-2 | Viral Replication Inhibition | 52.0 µM (complete inhibition) | 78.6 | [1][2] |

Mechanism of Antiviral Action

The precise mechanism of antiviral action for this class of compounds is an active area of investigation. For the aforementioned SARS-CoV-2 inhibitor, two key mechanisms have been proposed:

-

Inhibition of Viral Replication: The compound directly interferes with the ability of the virus to replicate its genetic material within the host cell.[1]

-

Suppression of Syncytium Formation: It has been shown to suppress the formation of syncytia, which are large, multinucleated cells formed by the fusion of virus-infected cells with neighboring uninfected cells, a key pathological feature of SARS-CoV-2 infection.[1][2] This effect is likely mediated through interference with the viral spike (S) protein.

Experimental Protocol: Antiviral Activity Assay (Plaque Reduction Assay)

This protocol provides a general framework for assessing the antiviral activity of a test compound against a plaque-forming virus.

Materials:

-

Vero E6 cells (or other susceptible cell line)

-

96-well cell culture plates

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

-

Test compound (this compound or its derivatives) dissolved in DMSO

-

Virus stock of known titer (e.g., SARS-CoV-2)

-

Carboxymethylcellulose (CMC) overlay medium

-

Crystal violet staining solution

Procedure:

-

Cell Seeding: Seed Vero E6 cells in 96-well plates at a density of 2 x 10^4 cells/well and incubate overnight at 37°C with 5% CO2 to form a confluent monolayer.

-

Compound Preparation: Prepare serial dilutions of the test compound in DMEM.

-

Infection: Aspirate the culture medium from the cells and infect with the virus at a multiplicity of infection (MOI) of 0.01 in the presence of the diluted test compound or vehicle control (DMSO).

-

Incubation: Incubate the plates for 1 hour at 37°C to allow for viral adsorption.

-

Overlay: Remove the virus-containing medium and add 100 µL of CMC overlay medium containing the corresponding concentration of the test compound to each well.

-

Incubation: Incubate the plates for 3-5 days at 37°C with 5% CO2.

-

Staining: Aspirate the overlay medium and fix the cells with 4% paraformaldehyde for 30 minutes. Stain the cells with 0.5% crystal violet solution for 30 minutes.

-

Plaque Counting: Gently wash the plates with water and allow them to dry. Count the number of plaques in each well.

-

Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits plaque formation by 50%).

Anticancer Activity: Targeting Key Cellular Pathways

Indole derivatives are well-established as a source of potent anticancer agents.[3][4] The 5-methoxy-1,2-dimethyl-1H-indole scaffold has also been investigated for its potential in oncology, with derivatives showing promising activity against pancreatic cancer.

Inhibition of NAD(P)H:quinone Oxidoreductase 1 (NQO1)

A notable derivative, 5-Methoxy-1,2-dimethyl-3-[(4-nitrophenoxy)methyl]indole-4,7-dione, has been identified as a mechanism-based inhibitor of NAD(P)H:quinone oxidoreductase 1 (NQO1), an enzyme overexpressed in many solid tumors, including pancreatic cancer.[5]

Key Quantitative Data:

| Compound | Cell Line | Assay | IC50 | Reference |

| 5-Methoxy-1,2-dimethyl-3-[(4-nitrophenoxy)methyl]indole-4,7-dione | MIA PaCa-2 (Pancreatic Cancer) | Growth Inhibition (MTT Assay) | 108 nmol/L | [5] |

| 5-Methoxy-1,2-dimethyl-3-[(4-nitrophenoxy)methyl]indole-4,7-dione | BxPC-3 (Pancreatic Cancer) | Growth Inhibition (MTT Assay) | 365 nmol/L | [5] |

Mechanism of Anticancer Action

The anticancer activity of this class of compounds is attributed to the inhibition of NQO1, which leads to a cascade of downstream effects that ultimately induce cancer cell death.

Experimental Protocol: Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.

Materials:

-

Human pancreatic cancer cell lines (e.g., MIA PaCa-2, BxPC-3)

-

96-well cell culture plates

-

DMEM supplemented with 10% FBS and 1% penicillin-streptomycin

-

Test compound dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

Procedure:

-

Cell Seeding: Seed cancer cells in 96-well plates at a density of 5 x 10^3 cells/well and incubate overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compound for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Aspirate the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Determine the IC50 value, the concentration of the compound that reduces cell viability by 50%.

Neuroprotective and Antioxidant Activities

Hydrazone derivatives of 5-methoxy-indole carboxylic acid (5MICA) have been investigated for their neuropharmacological properties, demonstrating potential as neuroprotective and antioxidant agents.[6]

Radical Scavenging Properties

These derivatives have shown the ability to scavenge reactive oxygen species (ROS), which are implicated in the pathogenesis of neurodegenerative diseases.[6]

Potential Mechanisms

The neuroprotective effects are likely mediated through a combination of antioxidant activity and modulation of intracellular signaling pathways involved in neuronal survival.

Synthesis of the Core Scaffold

The synthesis of indole-3-carboxylic acid derivatives can be achieved through various established synthetic routes. A common approach involves the Fischer indole synthesis or variations thereof, followed by functionalization at the 3-position. The synthesis of the methyl ester of 5-methoxy-1H-indole-2-carboxylic acid has been reported, which can serve as a key intermediate.[6] A concise flow synthesis of an indole-3-carboxylic ester has also been described, highlighting modern approaches to the efficient production of this scaffold.[7]

Conclusion and Future Perspectives

The this compound scaffold and its derivatives represent a promising area for drug discovery. The demonstrated antiviral, anticancer, and neuroprotective activities of its close analogs underscore the therapeutic potential of this chemical class. Future research should focus on the synthesis and biological evaluation of a broader range of derivatives to establish a comprehensive structure-activity relationship (SAR). Furthermore, detailed mechanistic studies are warranted to elucidate the precise molecular targets and signaling pathways modulated by these compounds. The development of potent and selective agents based on this scaffold could lead to novel therapies for a range of diseases with high unmet medical needs.

References

- 1. In Vitro Antiviral Activity of a New Indol-3-carboxylic Acid Derivative Against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In Vitro Antiviral Activity of a New Indol-3-carboxylic Acid Derivative Against SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Two 5-Methoxyindole Carboxylic Acid-Derived Hydrazones of Neuropharmacological Interest: Synthesis, Crystal Structure, and Chemiluminescent Study of Radical Scavenging Properties [mdpi.com]

- 7. BJOC - A concise flow synthesis of indole-3-carboxylic ester and its derivatisation to an auxin mimic [beilstein-journals.org]

Spectroscopic analysis of 5-Methoxy-1,2-dimethyl-1H-indole-3-carboxylic acid

An In-Depth Technical Guide to the Spectroscopic Analysis of 5-Methoxy-1,2-dimethyl-1H-indole-3-carboxylic acid

Foreword: The Imperative of Structural Verification

In the realm of medicinal chemistry and materials science, the unambiguous confirmation of a molecule's structure is the bedrock upon which all subsequent research is built. For a substituted indole such as this compound, which serves as a potential scaffold in drug discovery, rigorous spectroscopic analysis is not merely a procedural step but a fundamental necessity. This guide provides a comprehensive, field-tested framework for the complete spectroscopic characterization of this molecule, moving beyond rote procedure to explain the causality behind each analytical choice. The methodologies outlined herein are designed to create a self-validating dataset, ensuring the highest degree of scientific integrity.

Molecular Blueprint: Structure and Functional Loci

Before delving into the analytical techniques, it is crucial to understand the structural features of the target molecule that will govern its spectroscopic behavior. The molecule comprises a central indole core, substituted with a methoxy group at the 5-position, two methyl groups at the 1 (N-methyl) and 2 (C-methyl) positions, and a carboxylic acid at the 3-position. Each of these groups imparts a distinct electronic and steric influence, which will be resolved by the techniques that follow.

Caption: Numbering scheme for this compound.

Chapter 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of a small molecule. By probing the magnetic environments of ¹H and ¹³C nuclei, we can map the entire carbon-hydrogen framework.

Expertise in Action: The Rationale for Solvent Selection

The choice of a deuterated solvent is the first critical decision in NMR analysis. While Chloroform-d (CDCl₃) is a common default, it is unsuitable for this analyte.[1] The acidic proton of the carboxylic acid would rapidly exchange with any trace water, leading to signal broadening or complete disappearance.

Optimal Choice: Dimethyl sulfoxide-d₆ (DMSO-d₆).

-

Solubility: DMSO-d₆ readily dissolves polar, functionalized aromatic compounds.

-

Proton Observation: It is sufficiently non-protic to slow the exchange rate of the carboxylic acid proton, allowing it to be observed as a distinct, though often broad, signal at a very low field (δ > 10 ppm).[2] This observation is a crucial piece of evidence confirming the functional group's presence.

-

Chemical Shift Range: Its residual proton signal (quintet at ~2.50 ppm) and carbon signal (~39.5 ppm) rarely interfere with analyte signals.[3]

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Accurately weigh 5-10 mg of the analyte into a clean, dry NMR tube.

-

Solvation: Add approximately 0.7 mL of DMSO-d₆.

-

Homogenization: Cap the tube and gently vortex or invert until the sample is fully dissolved. A brief period in an ultrasonic bath may be required.

-

Acquisition: Acquire spectra on a 400 MHz (or higher) spectrometer. Standard acquisition parameters for ¹H (16-32 scans) and ¹³C (1024-2048 scans) are typically sufficient.

¹H NMR Spectral Interpretation: A Proton-by-Proton Analysis

The ¹H NMR spectrum provides a wealth of information through chemical shift (δ), multiplicity (splitting pattern), and integration (proton count).

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration | Rationale |

| COOH | > 12.0 | Broad Singlet | 1H | Highly deshielded acidic proton, hydrogen-bonded. Its position is concentration-dependent.[4][5] |

| H-4 | ~7.5 - 7.6 | Doublet (d) | 1H | Located ortho to the electron-donating methoxy group and influenced by the indole ring current. |

| H-6 | ~6.8 - 6.9 | Doublet of Doublets (dd) | 1H | Positioned ortho and para to electron-donating groups (N and OCH₃), resulting in significant shielding. |

| H-7 | ~7.2 - 7.3 | Doublet (d) | 1H | Primarily influenced by the indole ring current. |

| OCH₃ | ~3.8 | Singlet (s) | 3H | Typical chemical shift for an aryl methoxy group. |

| N-CH₃ | ~3.7 | Singlet (s) | 3H | Methyl group directly attached to the deshielding indole nitrogen. |

| C2-CH₃ | ~2.5 - 2.6 | Singlet (s) | 3H | Methyl group on a C=C double bond of the pyrrole ring. |

¹³C NMR Spectral Interpretation: Mapping the Carbon Skeleton

The ¹³C NMR spectrum confirms the number of unique carbon environments and provides insight into their electronic nature.

| Carbon Assignment | Predicted δ (ppm) | Rationale |

| C=O (Carboxylic Acid) | ~165-170 | Carbonyl carbon, highly deshielded by two oxygen atoms.[5] |

| C-5 (with OCH₃) | ~155 | Aromatic carbon attached to oxygen, significantly deshielded. |

| C-2, C-7a | ~130-140 | Quaternary carbons within the indole ring system. |

| C-3a, C-4, C-6, C-7 | ~100-125 | Aromatic and pyrrole ring carbons. Specific shifts are influenced by substituents. |

| C-3 | ~105 | Indole C-3 position, typically shielded. |

| OCH₃ | ~55-56 | Typical shift for a methoxy carbon. |

| N-CH₃ | ~30-32 | N-alkyl carbon. |

| C2-CH₃ | ~12-15 | C-alkyl carbon. |

Chapter 2: Infrared (IR) Spectroscopy

IR spectroscopy is an indispensable technique for the rapid and definitive identification of functional groups. It operates on the principle that chemical bonds vibrate at specific, quantized frequencies upon absorbing infrared radiation.[6][7]

Experimental Protocol: FTIR (KBr Pellet Method)

The KBr pellet method is a robust technique for obtaining high-quality spectra of solid samples.[8][9]

-

Grinding: Add ~1 mg of the analyte and ~100 mg of dry, IR-grade potassium bromide (KBr) to an agate mortar.

-

Mixing: Gently grind the two components together with a pestle until a fine, homogeneous powder is formed. The key is to disperse the analyte within the IR-transparent KBr matrix.[10]

-

Pressing: Transfer the powder to a pellet press die and apply several tons of pressure using a hydraulic press. This forms a translucent pellet.

-

Analysis: Place the pellet in the spectrometer's sample holder and acquire the spectrum, typically over the 4000-400 cm⁻¹ range.

-

Alternative Technique (ATR): Attenuated Total Reflectance (ATR) is a faster method requiring no sample preparation other than placing the solid directly onto the ATR crystal. It is excellent for rapid screening.[7][9]

Caption: Key IR absorption regions for the target molecule.

IR Spectral Interpretation: Identifying Molecular Vibrations

The IR spectrum is a molecular fingerprint. For this molecule, the following absorptions are definitive.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Appearance | Significance |

| O-H Stretch | 2500 - 3300 | Very broad, strong | Characteristic of a hydrogen-bonded carboxylic acid dimer. This is a key diagnostic peak.[4] |

| C-H Stretches | 2850 - 3100 | Medium to sharp | Aromatic C-H stretches appear >3000 cm⁻¹, while aliphatic (methyl, methoxy) C-H stretches appear <3000 cm⁻¹. |

| C=O Stretch | 1680 - 1710 | Strong, sharp | The carbonyl of the carboxylic acid, conjugated with the indole ring. |

| C=C Stretches | 1500 - 1620 | Multiple, medium | Aromatic and indole ring stretching vibrations. |

| C-O Stretches | 1200 - 1300 & 1020 - 1080 | Strong | Asymmetric and symmetric C-O-C stretching of the aryl ether (methoxy group) and C-O of the carboxylic acid. |

Chapter 3: Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of a compound, offering the most definitive confirmation of its elemental formula. It also offers structural clues through the analysis of fragmentation patterns.

Expertise in Action: Selecting the Right Ionization Technique

For a molecule of this nature—polar, functionalized, and non-volatile—hard ionization techniques like Electron Impact (EI) would cause excessive fragmentation, potentially preventing the observation of the molecular ion.

Optimal Choice: Electrospray Ionization (ESI).

-

Soft Ionization: ESI is a soft ionization technique that transfers molecules from solution to the gas phase as ions with minimal internal energy.[11][12] This ensures the molecular ion is a prominent, if not the base, peak in the spectrum.[13]

-

Versatility: ESI can be operated in both positive and negative ion modes, which is ideal for an amphoteric molecule containing both a basic nitrogen (N-methyl) and an acidic proton (COOH).

Experimental Protocol: High-Resolution ESI-MS

-

Sample Preparation: Prepare a dilute solution of the analyte (~10-50 µg/mL) in a suitable solvent like methanol or acetonitrile. A trace amount of formic acid (for positive mode) or ammonium hydroxide (for negative mode) can be added to promote ion formation.

-

Infusion: Introduce the sample solution directly into the ESI source via a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Acquisition: Acquire spectra in both positive and negative ion modes using a high-resolution mass analyzer (e.g., TOF or Orbitrap) to obtain exact mass measurements.

MS Spectral Interpretation: Deciphering the Mass-to-Charge Ratio

The high-resolution mass spectrum provides irrefutable evidence for the molecular formula.

-

Molecular Formula: C₁₂H₁₃NO₃

-

Monoisotopic Mass: 219.08954 Da

| Ion Mode | Observed Ion | Predicted Exact Mass (m/z) | Interpretation |

| Positive | [M+H]⁺ | 220.09682 | Protonation of the molecule, likely at the indole nitrogen.[14] |

| Positive | [M+Na]⁺ | 242.07876 | Adduct formation with sodium ions present as trace impurities in the system or solvent.[14] |

| Negative | [M-H]⁻ | 218.08226 | Deprotonation of the highly acidic carboxylic acid proton.[14] |

Fragmentation Analysis: Tandem MS (MS/MS) experiments would involve isolating the [M+H]⁺ or [M-H]⁻ ion and subjecting it to collision-induced dissociation. Expected neutral losses would include H₂O (18 Da), CO (28 Da), and CO₂ (44 Da) from the carboxylic acid group.

Chapter 4: UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule's chromophore. For this compound, the conjugated indole system is the primary chromophore, and its absorption spectrum is sensitive to substitution.

Experimental Protocol: UV-Vis Analysis

-

Solvent Selection: Use a UV-transparent solvent. Methanol or ethanol are excellent choices.[15]

-

Sample Preparation: Prepare a dilute solution (e.g., 10⁻⁵ M) of the analyte in the chosen solvent. The concentration should be adjusted to yield a maximum absorbance of ~1 AU.

-

Analysis: Record the spectrum from approximately 200 to 400 nm against a solvent blank.

Spectral Interpretation: The Electronic Signature

The indole ring system typically displays two main absorption bands, historically labeled ¹Lₐ and ¹Lₑ.[16] The position of these bands is modulated by substituents.

| Transition | Expected λₘₐₓ (nm) | Interpretation |

| ¹Lₐ Band | ~270 - 290 | This transition is characteristic of the indole chromophore. The electron-donating methoxy group and the electron-withdrawing carboxylic acid group will influence its exact position.[16][17] |

| ¹Lₑ Band | ~210 - 225 | A higher-energy transition also associated with the indole π-system. |

Conclusion: A Unified Spectroscopic Identity

The structural elucidation of this compound is achieved not by a single technique, but by the convergence of evidence from multiple, orthogonal spectroscopic methods. NMR defines the C-H framework, IR confirms the essential functional groups, Mass Spectrometry validates the elemental composition with high precision, and UV-Vis spectroscopy characterizes the electronic nature of the conjugated system. Together, these analyses provide an unassailable, comprehensive, and self-validating confirmation of the molecule's identity and integrity, establishing the firm foundation required for its application in research and development.

References

- 1. NMR solvent selection - that also allows sample recovery [biochromato.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. scs.illinois.edu [scs.illinois.edu]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. lpdlabservices.co.uk [lpdlabservices.co.uk]

- 7. rtilab.com [rtilab.com]

- 8. drawellanalytical.com [drawellanalytical.com]

- 9. jascoinc.com [jascoinc.com]

- 10. eng.uc.edu [eng.uc.edu]

- 11. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

- 13. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 14. PubChemLite - this compound (C12H13NO3) [pubchemlite.lcsb.uni.lu]

- 15. researchdata.edu.au [researchdata.edu.au]

- 16. A spectroscopic survey of substituted indoles reveals consequences of a stabilized1Lb transition - PMC [pmc.ncbi.nlm.nih.gov]

- 17. UV-Vis absorption spectra of indole and MIC derivatives in water at room temperature. [cjcp.ustc.edu.cn]

A Technical Guide to the Chemical Properties and Analysis of 5-Methoxy-1,2-dimethyl-1H-indole-3-carboxylic Acid

Abstract: This document provides an in-depth technical overview of 5-Methoxy-1,2-dimethyl-1H-indole-3-carboxylic acid, a substituted indole derivative of interest to the chemical and pharmaceutical research communities. The indole scaffold is a cornerstone in medicinal chemistry, and its functionalization allows for the fine-tuning of physicochemical and biological properties. This guide elucidates the core chemical properties, proposes a robust synthetic pathway, details modern analytical characterization techniques, and discusses the inferred biological potential based on structurally related analogs. All methodologies are presented with a focus on mechanistic rationale and experimental reproducibility, intended to equip researchers, scientists, and drug development professionals with actionable insights for their work with this compound.

Introduction: The Indole Scaffold in Modern Research

The indole ring system is a privileged heterocyclic motif, forming the structural basis for a vast number of natural products, pharmaceuticals, and agrochemicals. Its unique electronic properties and the ability of the N-H group to act as a hydrogen bond donor are pivotal to its biological activity. The strategic placement of substituents onto the indole core is a fundamental approach in drug discovery to modulate target affinity, selectivity, and pharmacokinetic profiles.

This compound incorporates several key features:

-

Indole-3-carboxylic Acid Core: This moiety provides a rigid scaffold and a carboxylic acid group that can engage in crucial hydrogen bonding or ionic interactions with biological targets.

-

5-Methoxy Group: The electron-donating methoxy group at the C5 position can influence the electron density of the aromatic system, potentially impacting its reactivity and interaction with molecular targets.

-

N1-Methylation: The methylation of the indole nitrogen removes its hydrogen-bond-donating capability, which can drastically alter binding modes and improve metabolic stability and cell permeability.

-

C2-Methylation: A methyl group at the C2 position can provide steric bulk, influencing molecular conformation and potentially enhancing selectivity for specific protein pockets.

This guide serves as a comprehensive resource, consolidating known data and providing expert-driven protocols to facilitate the synthesis, analysis, and further investigation of this specific molecule.

Physicochemical and Structural Properties

The foundational step in evaluating any research compound is to establish its fundamental physicochemical properties. While extensive experimental data for this specific molecule is not widely published, its properties can be reliably predicted based on its structure and data from close analogs.

| Property | Value | Source |

| IUPAC Name | This compound | [1][2] |

| Synonyms | 5-methoxy-1,2-dimethylindole-3-carboxylic acid | [2] |

| Molecular Formula | C₁₂H₁₃NO₃ | [1][2] |

| Molecular Weight | 219.24 g/mol | [2] |

| Appearance | Solid (predicted) | [2] |

| InChI Key | RJUBRYYKCHYVEP-UHFFFAOYSA-N | [1][2] |

| SMILES | CC1=C(C2=C(N1C)C=CC(=C2)OC)C(=O)O | [1] |

| Predicted XlogP | 1.9 | [1] |

| Monoisotopic Mass | 219.08954 Da | [1] |

Note: Experimental values for properties such as melting point, boiling point, and pKa are not available in the reviewed literature. Based on its structure as a carboxylic acid, it is expected to be acidic and exhibit solubility in polar organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO).

Synthesis and Mechanistic Considerations

The proposed pathway begins with 4-methoxyphenylhydrazine and ethyl 2-methyl-3-oxobutanoate. The initial reaction forms a hydrazone, which, upon heating in the presence of an acid catalyst (e.g., polyphosphoric acid or zinc chloride), undergoes a[4][4]-sigmatropic rearrangement, loses ammonia, and aromatizes to form the indole core. The final step is the hydrolysis of the ethyl ester to the desired carboxylic acid.

Caption: Proposed Fischer Indole Synthesis Workflow.

Experimental Protocol: Proposed Synthesis

Causality: This protocol is designed for robustness. The use of ethanol as a solvent in Step 1 facilitates the initial condensation. Polyphosphoric acid (PPA) in Step 2 is a highly effective catalyst and dehydrating agent for the cyclization. Standard saponification in Step 3 is a reliable method for converting the ethyl ester to the carboxylic acid with high yield.

-

Step 1: Hydrazone Formation

-

To a solution of 4-methoxyphenylhydrazine (1.0 eq) in ethanol, add a catalytic amount of acetic acid.

-

Add ethyl 2-methyl-3-oxobutanoate (1.05 eq) dropwise at room temperature.

-

Stir the mixture for 2-4 hours, monitoring by Thin Layer Chromatography (TLC) until the starting hydrazine is consumed.

-

Remove the solvent under reduced pressure to yield the crude hydrazone intermediate, which can be used directly in the next step.

-

-

Step 2: Fischer Indole Cyclization

-

Add the crude hydrazone to polyphosphoric acid (PPA) (10x weight of hydrazone) pre-heated to 80-90°C.

-

Stir the viscous mixture vigorously for 1-2 hours. The reaction is often exothermic and the color will darken.

-

Monitor the reaction by TLC. Upon completion, carefully pour the hot mixture onto crushed ice with stirring.

-

The solid product will precipitate. Neutralize the aqueous solution with sodium bicarbonate.

-

Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield crude ethyl 5-methoxy-1,2-dimethyl-1H-indole-3-carboxylate.

-

-

Step 3: Ester Hydrolysis

-

Dissolve the crude ester in a mixture of ethanol and 2M aqueous sodium hydroxide (NaOH).

-

Heat the mixture to reflux for 2-3 hours until TLC indicates complete conversion.

-

Cool the reaction to room temperature and remove the ethanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any non-acidic impurities.

-

Acidify the aqueous layer with 2M hydrochloric acid (HCl) until a precipitate forms (pH ~2-3).

-

Collect the solid product by vacuum filtration, wash with cold water, and dry to afford the final product, this compound.

-

Spectroscopic and Analytical Characterization

Unambiguous characterization is critical for confirming the identity and purity of the synthesized compound. A combination of spectroscopic and chromatographic methods should be employed.

Predicted Spectroscopic Signatures

-

¹H NMR: Expected signals would include singlets for the N-CH₃, C2-CH₃, and OCH₃ protons, distinct aromatic protons on the indole ring, and a broad singlet for the carboxylic acid OH (if in a non-exchanging solvent like DMSO-d₆).

-

¹³C NMR: Key signals will correspond to the carbonyl carbon of the carboxylic acid (~160-170 ppm), aromatic carbons, and the three methyl carbons.

-

Mass Spectrometry: Electrospray ionization (ESI) in negative mode should show a prominent [M-H]⁻ ion at m/z 218.08. In positive mode, an [M+H]⁺ ion at m/z 220.09 would be expected.[1]

-

Infrared (IR) Spectroscopy: Characteristic absorption bands would include a broad O-H stretch from the carboxylic acid dimer (~2500-3300 cm⁻¹), a sharp C=O stretch (~1680-1710 cm⁻¹), and C-O stretches from the ether and carboxylic acid groups.

Analytical Workflow: Purity Determination by HPLC-UV

High-Performance Liquid Chromatography (HPLC) with UV detection is a standard, reliable method for assessing the purity of indole derivatives.

Caption: General Workflow for HPLC-UV Analysis.

Protocol: HPLC-UV Method for Purity Analysis

Causality: A C18 reversed-phase column is chosen for its excellent retention and separation of moderately nonpolar molecules like indoles.[5] A gradient elution is employed to ensure that any potential impurities with different polarities are well-resolved from the main product peak. Acetonitrile is a common organic modifier, and formic acid is added to suppress the ionization of the carboxylic acid, leading to sharper, more symmetrical peaks.[6] UV detection at 220 nm provides a universal response for the aromatic system, while 280 nm is closer to the characteristic absorbance maximum for the indole chromophore.

-

Instrumentation: HPLC system with a gradient pump, autosampler, column oven, and UV-Vis detector.

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[5]

-

Mobile Phase:

-

A: Water with 0.1% Formic Acid

-

B: Acetonitrile with 0.1% Formic Acid

-

-

Gradient Program:

-

Start at 30% B, hold for 1 minute.

-

Ramp to 95% B over 10 minutes.

-

Hold at 95% B for 2 minutes.

-

Return to 30% B over 1 minute and re-equilibrate for 3 minutes.

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection Wavelength: 220 nm and 280 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: Prepare a stock solution of the compound at 1 mg/mL in a 1:1 mixture of Mobile Phase A and B. Dilute to a working concentration of ~0.1 mg/mL.

-

Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.

Inferred Biological Activity and Therapeutic Potential

Direct biological studies on this compound are not present in the surveyed literature. However, the activities of structurally related compounds provide a strong basis for hypothesizing its potential therapeutic applications and guiding future research.

-

Neuroprotection: The parent compound, 5-methoxy-1H-indole-2-carboxylic acid (MI2CA), has demonstrated potential neuroprotective properties in models of stroke.[7]

-

Antioxidant and MAO-B Inhibition: Hydrazone derivatives of 5-methoxy-indole carboxylic acid (5MICA) have shown significant neuroprotective effects against oxidative stress, iron-induced lipid peroxidation, and inhibitory activity against monoamine oxidase B (MAO-B), a key target in neurodegenerative diseases like Parkinson's.[8][9]

-

Metabolic Regulation: Some 5-methoxyindole-2-carboxylic acids have been investigated as inhibitors of dihydrolipoyl dehydrogenase and as potential hypoglycemic agents.[7][10]

Given these precedents, it is plausible that this compound could exhibit similar neuroprotective, antioxidant, or metabolic regulatory activities. The N-methylation may enhance its ability to cross the blood-brain barrier, making it a particularly interesting candidate for neurological applications. Experimental validation through in vitro and in vivo assays is a necessary next step.

Safety and Handling

As a novel research chemical, a full toxicological profile is not available. However, based on safety data for structurally similar indole carboxylic acids and methoxyindoles, standard laboratory precautions are required.[4][11]

-

Hazards: Assumed to be an irritant to the skin, eyes, and respiratory system.[4][11] Avoid formation of dust and aerosols.[12]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles, and a lab coat.[13]

-

Handling: Use only in a well-ventilated area or a chemical fume hood.[12]

-

Storage: Keep container tightly closed and store in a cool, dry place away from strong oxidizing agents.[11]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Conclusion

This compound is a compound with significant, albeit underexplored, potential. This guide has established its core physicochemical identity, proposed a viable synthetic route based on classic organic chemistry principles, and detailed robust analytical methods for its characterization and purity assessment. While direct biological data is lacking, the compelling activities of its structural analogs strongly suggest that it warrants investigation as a modulator of neurological and metabolic pathways. The protocols and insights provided herein are intended to serve as a foundational resource for researchers poised to unlock the full scientific value of this promising molecule.

References

- 1. PubChemLite - this compound (C12H13NO3) [pubchemlite.lcsb.uni.lu]

- 2. This compound [cymitquimica.com]

- 3. soc.chim.it [soc.chim.it]

- 4. 5-Methoxy-1H-indole-3-carboxylic acid | C10H9NO3 | CID 259191 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. mdpi.com [mdpi.com]

- 9. New Indole-3-Propionic Acid and 5-Methoxy-Indole Carboxylic Acid Derived Hydrazone Hybrids as Multifunctional Neuroprotectors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 5-Methoxyindole-2-carboxylic acid | C10H9NO3 | CID 20401 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. fishersci.com [fishersci.com]

- 12. echemi.com [echemi.com]

- 13. fishersci.com [fishersci.com]

Preliminary Studies on 5-Methoxy-1,2-dimethyl-1H-indole-3-carboxylic acid: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of 5-Methoxy-1,2-dimethyl-1H-indole-3-carboxylic acid, a substituted indole derivative with potential applications in medicinal chemistry and drug discovery. While specific literature on this exact molecule is limited, this document consolidates fundamental chemical information, proposes a viable synthetic route based on established methodologies, and explores potential biological activities by drawing parallels with structurally related compounds. This guide is intended for researchers, scientists, and drug development professionals interested in the synthesis and evaluation of novel indole-based compounds.

Introduction: The Prominence of the Indole Scaffold

The indole nucleus is a privileged heterocyclic motif found in a vast array of natural products, pharmaceuticals, and agrochemicals.[1] Its unique electronic properties and ability to participate in various biological interactions have made it a cornerstone of medicinal chemistry.[1][2] Modifications to the indole core, such as the introduction of methoxy and methyl groups, can significantly modulate the molecule's physicochemical properties and biological activity.[3] this compound represents an intriguing, yet underexplored, member of this chemical class. This guide aims to provide a foundational understanding of this molecule to stimulate further research and development.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented in Table 1.

| Property | Value | Source |

| CAS Number | 105909-93-1 | CymitQuimica[3] |

| Molecular Formula | C₁₂H₁₃NO₃ | CymitQuimica[3] |

| Molecular Weight | 219.24 g/mol | CymitQuimica[3] |

| Appearance | Solid | CymitQuimica[3] |

| InChI | InChI=1S/C12H13NO3/c1-7-11(12(14)15)9-6-8(16-3)4-5-10(9)13(7)2/h4-6H,1-3H3,(H,14,15) | PubChemLite[4] |

| InChIKey | RJUBRYYKCHYVEP-UHFFFAOYSA-N | PubChemLite[4] |

| Predicted XlogP | 1.9 | PubChemLite[4] |

| Predicted Collision Cross Section ([M-H]⁻) | 148.6 Ų | PubChemLite[4] |

Proposed Synthetic Pathway and Experimental Protocol

The proposed synthetic workflow is depicted below:

References

An In-Depth Technical Guide to the In Vitro Evaluation of 5-Methoxy-1,2-dimethyl-1H-indole-3-carboxylic acid

This guide provides a comprehensive framework for the in vitro evaluation of 5-Methoxy-1,2-dimethyl-1H-indole-3-carboxylic acid, a novel indole derivative with significant therapeutic potential. Drawing upon established methodologies and the known biological activities of structurally related compounds, this document serves as a technical resource for researchers, scientists, and drug development professionals. We will delve into the scientific rationale behind the selection of specific assays, provide detailed experimental protocols, and discuss the interpretation of potential outcomes.

Introduction: The Therapeutic Promise of the Indole Scaffold

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities. The strategic substitution on the indole ring can modulate the pharmacological properties of the resulting derivatives. The 5-methoxyindole moiety, in particular, has been associated with a range of promising therapeutic effects, including anticancer, anti-inflammatory, and neuroprotective activities.

This compound combines the key features of a 5-methoxyindole core with N-methylation, C2-methylation, and a C3-carboxylic acid group. These modifications are anticipated to influence its pharmacokinetic and pharmacodynamic properties, making a thorough in vitro evaluation essential to elucidate its therapeutic potential.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is fundamental for its development as a therapeutic agent. These properties influence its solubility, permeability, and metabolic stability, which in turn affect its bioavailability and efficacy.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₅NO₃ | Calculated |

| Molecular Weight | 233.26 g/mol | Calculated |

| XLogP3 | 2.4 | Predicted |

| Hydrogen Bond Donor Count | 1 | Predicted |

| Hydrogen Bond Acceptor Count | 3 | Predicted |

| Rotatable Bond Count | 2 | Predicted |

Note: Predicted values are generated using computational models and should be experimentally verified.

Synthesis of this compound

A potential synthetic pathway is outlined below:

Figure 1: Proposed synthetic workflow for this compound.

In Vitro Evaluation of Anticancer Activity

The 5-methoxyindole scaffold is a constituent of several compounds with demonstrated anticancer properties. Therefore, a primary focus of the in vitro evaluation of this compound should be the assessment of its cytotoxic and antiproliferative effects against a panel of human cancer cell lines.

Rationale for Assay Selection

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely accepted and robust colorimetric method for assessing cell viability. It measures the metabolic activity of cells, which in most cases, correlates with the number of viable cells. This assay provides a quantitative measure of a compound's ability to induce cell death or inhibit cell proliferation.

Experimental Protocol: MTT Assay for Cytotoxicity

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against a panel of human cancer cell lines.

Materials:

-

Human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon])

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

MTT solution (5 mg/mL in PBS)

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

Compound Treatment: Prepare a stock solution of the test compound in DMSO. Perform serial dilutions in culture medium to obtain a range of desired concentrations. Replace the medium in the wells with 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (DMSO-treated) and a positive control (a known cytotoxic drug).

-

Incubation: Incubate the plates for 48-72 hours.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis:

The percentage of cell viability is calculated using the following formula:

% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

The IC₅₀ value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Figure 2: Experimental workflow for the MTT assay.

In Vitro Evaluation of Anti-inflammatory Activity

Indole derivatives have been reported to possess anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes.[1] The evaluation of this compound for its ability to inhibit COX-1 and COX-2 is a critical step in characterizing its potential as an anti-inflammatory agent.

Rationale for Assay Selection

A COX inhibitor screening assay allows for the direct measurement of the compound's inhibitory activity against both COX-1 and COX-2 isoforms. This is crucial for determining the compound's potency and selectivity. Selective COX-2 inhibitors are often preferred as they are associated with a lower risk of gastrointestinal side effects compared to non-selective COX inhibitors.

Experimental Protocol: COX (ovine) Inhibitor Screening Assay

Objective: To determine the IC₅₀ of this compound for COX-1 and COX-2.

Materials:

-

COX-1 and COX-2 enzymes (ovine)

-

Arachidonic acid (substrate)

-

Colorimetric substrate

-

This compound

-

Assay buffer

-

96-well microplate

-

Microplate reader

Procedure:

-

Reagent Preparation: Prepare all reagents according to the manufacturer's instructions (e.g., Cayman Chemical COX Inhibitor Screening Assay Kit).

-

Compound Addition: Add the test compound at various concentrations to the wells of a 96-well plate. Include a vehicle control and a positive control (e.g., indomethacin or celecoxib).

-

Enzyme Addition: Add the COX-1 or COX-2 enzyme to the respective wells.

-

Incubation: Incubate the plate for a specified time at a controlled temperature to allow for inhibitor-enzyme interaction.

-

Substrate Addition: Initiate the reaction by adding arachidonic acid and the colorimetric substrate.

-

Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.

Data Analysis:

The percentage of inhibition is calculated as follows:

% Inhibition = [(Activity of control - Activity of inhibitor) / Activity of control] x 100

The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration.

In Vitro Evaluation of Neuroprotective Activity

Several 5-methoxyindole derivatives have demonstrated neuroprotective effects, particularly against oxidative stress-induced neuronal damage.[2] Therefore, it is pertinent to investigate the potential of this compound to protect neuronal cells from oxidative insults.

Rationale for Assay Selection

An in vitro model of oxidative stress using a neuronal cell line (e.g., SH-SY5Y) and an oxidizing agent (e.g., hydrogen peroxide, H₂O₂) provides a relevant system to assess neuroprotective effects. Cell viability can be quantified using the MTT assay, as described previously.

Experimental Protocol: Neuroprotection Assay against Oxidative Stress

Objective: To evaluate the ability of this compound to protect neuronal cells from H₂O₂-induced cytotoxicity.

Materials:

-

SH-SY5Y human neuroblastoma cells

-

Complete cell culture medium

-

This compound

-

Hydrogen peroxide (H₂O₂)

-

MTT solution

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed SH-SY5Y cells in a 96-well plate and allow them to adhere for 24 hours.

-

Pre-treatment: Treat the cells with various concentrations of the test compound for a specified period (e.g., 2-4 hours).

-

Induction of Oxidative Stress: Expose the cells to a cytotoxic concentration of H₂O₂ for a defined duration (e.g., 24 hours). Include a control group without H₂O₂ and a group treated with H₂O₂ alone.

-

Cell Viability Assessment: Perform the MTT assay as described in section 4.2.

Data Analysis:

The percentage of neuroprotection is calculated by comparing the viability of cells pre-treated with the compound and exposed to H₂O₂ to the viability of cells exposed to H₂O₂ alone.

References

- 1. New Indole-3-Propionic Acid and 5-Methoxy-Indole Carboxylic Acid Derived Hydrazone Hybrids as Multifunctional Neuroprotectors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. New Indole-3-Propionic Acid and 5-Methoxy-Indole Carboxylic Acid Derived Hydrazone Hybrids as Multifunctional Neuroprotectors - PMC [pmc.ncbi.nlm.nih.gov]

A Strategic Guide to Unveiling the Therapeutic Targets of 5-Methoxy-1,2-dimethyl-1H-indole-3-carboxylic acid

Foreword: Navigating the Uncharted Pharmacological Landscape

In the vast expanse of medicinal chemistry, the indole nucleus stands as a privileged scaffold, forming the core of numerous natural products and synthetic drugs with profound biological activities.[1] The subject of this guide, 5-Methoxy-1,2-dimethyl-1H-indole-3-carboxylic acid, is a relatively unexplored derivative within this esteemed chemical class. While direct pharmacological data is scarce, its structural similarity to other bioactive indole-3-carboxylic acids provides a fertile ground for hypothesis-driven target discovery.

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It is not a mere compilation of existing data, but a strategic roadmap for elucidating the potential therapeutic targets of this novel compound. We will proceed from foundational principles, leveraging the known pharmacology of related molecules to propose potential targets and outline a rigorous, multi-tiered experimental plan for their validation. Our approach is grounded in scientific integrity, emphasizing causality in experimental design and self-validating protocols to ensure the generation of robust and reliable data.

Deconstructing the Molecule: Structural Clues to Potential Bioactivity

The structure of this compound (herein referred to as C12H13NO3, based on its molecular formula) presents several key features that may dictate its interaction with biological macromolecules:

-

Indole-3-carboxylic Acid Core: This motif is a common feature in compounds targeting a range of proteins. For instance, derivatives of indole-3-carboxylic acid have been investigated as inhibitors of the anti-apoptotic proteins Bcl-2 and Mcl-1, which are crucial targets in oncology.[2]

-

5-Methoxy Group: The methoxy substitution on the indole ring is known to influence the electronic properties and binding affinities of related compounds. In the context of tryptamines, a 5-methoxy group is a key feature of the potent psychedelic 5-MeO-DMT, which exhibits high affinity for serotonin receptors, particularly 5-HT1A and 5-HT2A.[3][4][5][6] While our compound is not a tryptamine, this substitution could confer affinity for monoaminergic G-protein coupled receptors (GPCRs).

-

N1- and C2-Methylation: The methylation at the N1 and C2 positions distinguishes this molecule from many naturally occurring indoles. These modifications can enhance metabolic stability and alter the conformational preferences of the indole ring, potentially leading to novel target interactions.

Based on these structural features and the known activities of related indole derivatives, we can hypothesize several potential therapeutic target classes for C12H13NO3.

Hypothesized Therapeutic Target Classes

The initial phase of our investigation will focus on screening C12H13NO3 against target families implicated in the activity of structurally similar compounds.

Anti-Apoptotic Proteins of the Bcl-2 Family

The indole-3-carboxylic acid scaffold has been successfully employed in the design of dual inhibitors of Bcl-2 and Mcl-1.[2] These proteins are central regulators of the intrinsic apoptotic pathway and are frequently overexpressed in cancer cells, making them prime targets for anti-cancer drug development.

Serotonin (5-HT) Receptors

The presence of the 5-methoxy group suggests a potential interaction with serotonin receptors. 5-MeO-DMT, a structurally related tryptamine, is a potent agonist at 5-HT1A and 5-HT2A receptors, mediating its psychedelic and potential antidepressant and anxiolytic effects.[4][5][6] Although C12H13NO3 is not a classic tryptamine, the possibility of it modulating these receptors, either as an agonist, antagonist, or allosteric modulator, warrants investigation.

Xanthine Oxidase

Recent studies have identified indole-based structures as potent inhibitors of xanthine oxidase, a key enzyme in purine metabolism responsible for the production of uric acid.[7] Inhibition of xanthine oxidase is a clinically validated strategy for the treatment of hyperuricemia and gout. The electronic and structural features of C12H13NO3 make it a candidate for interaction with the molybdenum-containing active site of this enzyme.

A Phased Approach to Target Identification and Validation

We propose a systematic, three-phase experimental workflow to identify and validate the therapeutic targets of C12H13NO3. This workflow is designed to progress from broad, high-throughput screening to specific, mechanistic studies.

Caption: Phased workflow for target identification and validation.

Phase 1: Broad-Spectrum Target Identification

The initial phase aims to cast a wide net to identify potential interacting proteins.

Experimental Protocol: Affinity Chromatography-Mass Spectrometry

-

Ligand Immobilization: Synthesize a derivative of C12H13NO3 with a linker arm suitable for covalent attachment to a solid support (e.g., NHS-activated sepharose beads). A carboxylate linker is a common choice.

-

Cell Lysate Preparation: Prepare a protein lysate from a relevant cell line (e.g., a cancer cell line for Bcl-2 family screening, or a neuronal cell line for 5-HT receptor screening).

-

Affinity Chromatography: Incubate the cell lysate with the C12H13NO3-conjugated beads.

-

Washing: Wash the beads extensively with a low-salt buffer to remove non-specifically bound proteins.

-

Elution: Elute the specifically bound proteins using a high-salt buffer, a pH gradient, or by competing with an excess of free C12H13NO3.

-

Protein Identification: Identify the eluted proteins using one-dimensional gel electrophoresis followed by in-gel digestion and liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Analyze the mass spectrometry data using a protein database search engine (e.g., Mascot, Sequest) to identify the proteins that specifically bind to C12H13NO3.

Phase 2: Validation of Direct Target Binding

Once potential targets are identified, the next crucial step is to validate a direct, high-affinity interaction.

Experimental Protocol: Surface Plasmon Resonance (SPR) for Binding Kinetics

-

Protein Immobilization: Covalently immobilize the purified candidate protein onto a sensor chip surface.

-

Analyte Injection: Inject a series of concentrations of C12H13NO3 in a suitable running buffer over the sensor surface.

-

Data Acquisition: Monitor the change in the refractive index at the sensor surface in real-time, which is proportional to the mass of analyte binding to the immobilized protein.

-